molecular formula C17H10ClN3O6S B2489749 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 877636-57-2

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No. B2489749
CAS RN: 877636-57-2
M. Wt: 419.79
InChI Key: GWGIXWHWNOECCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate, also known as ML221, involves high-throughput screening (HTS) from a substantial compound library, showcasing its innovative discovery. The methodology underscores a strategic approach towards identifying APJ receptor antagonists, highlighting the compound's derivation from a comprehensive compound collection and its selective pharmacological profile (Maloney et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, demonstrates intricate hydrogen-bonded chains and sheets, providing insights into the structural intricacies that could influence the activity and selectivity of these molecules. These structural characteristics are crucial for understanding the interactions at the molecular level, potentially affecting the binding affinity and specificity towards the APJ receptor (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate and its derivatives highlight the molecule's versatile reactivity. For example, the transformation of pyrazoloxazine derivatives into pyrazolo[3,4-d]pyrimidin-4-ones suggests a pathway that could be explored for generating analogs of ML221 with varied functional groups, potentially affecting its pharmacological properties (Abdellatif et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystalline structure and hydrogen bonding patterns, provide valuable insights into the physicochemical characteristics that could influence the compound's solubility, stability, and formulation considerations. These aspects are essential for the development of pharmaceutical agents, informing on the compound's behavior in biological systems and its potential for drug development (Portilla et al., 2007).

Chemical Properties Analysis

Exploring the chemical properties, such as the nucleophilic substitution reactions and S-alkylation, of compounds structurally related to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate provides a foundation for understanding its reactivity and potential modifications. Such studies are crucial for the rational design of analogs with improved efficacy, selectivity, or pharmacokinetic profiles (Mohammed et al., 2015).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O6S/c18-12-3-2-10(6-13(12)21(24)25)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIXWHWNOECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

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